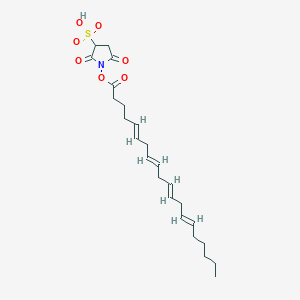
1-((Icosa-5,8,11,14-tetraenoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((Icosa-5,8,11,14-tetraenoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid: is a complex organic compound with a unique structure that includes multiple double bonds and functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Icosa-5,8,11,14-tetraenoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid typically involves the esterification of icosa-5,8,11,14-tetraenoic acid with a suitable alcohol, followed by the introduction of the sulfonic acid group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
化学反应分析
Types of Reactions: 1-((Icosa-5,8,11,14-tetraenoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学研究应用
Chemistry: In chemistry, 1-((Icosa-5,8,11,14-tetraenoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biology, this compound is studied for its potential role in cellular signaling and metabolism. Its multiple double bonds and functional groups make it a candidate for interactions with various biomolecules.
Medicine: In medicine, research is focused on the compound’s potential therapeutic effects. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: In industry, the compound is used in the development of new materials and chemical processes. Its unique structure allows for the creation of specialized polymers and other advanced materials.
作用机制
The mechanism of action of 1-((Icosa-5,8,11,14-tetraenoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid involves its interaction with specific molecular targets. The compound’s multiple double bonds and functional groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways and metabolic processes.
相似化合物的比较
Icosa-5,8,11,14-tetraenoic acid: A precursor to the compound, known for its role in cellular signaling.
1-[(5Z,8Z,11Z,14Z)-eicosatetraenoyl]-2-[(9Z,12Z)-octadecadienoyl]-sn-glycero-3-phosphocholine: A phosphatidylcholine with similar structural features.
(2S)-2-amino-3-({hydroxy[(2R)-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy]-2-[(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoyloxy]propoxy]phosphoryl}oxy)propanoic acid: Another compound with multiple double bonds and functional groups.
Uniqueness: 1-((Icosa-5,8,11,14-tetraenoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid is unique due to its combination of a sulfonic acid group with multiple double bonds and a pyrrolidine ring. This structure allows for a wide range of chemical reactions and interactions, making it a versatile compound for scientific research and industrial applications.
属性
分子式 |
C24H35NO7S |
|---|---|
分子量 |
481.6 g/mol |
IUPAC 名称 |
1-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C24H35NO7S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)32-25-22(26)20-21(24(25)28)33(29,30)31/h6-7,9-10,12-13,15-16,21H,2-5,8,11,14,17-20H2,1H3,(H,29,30,31)/b7-6+,10-9+,13-12+,16-15+ |
InChI 键 |
SXCZUXHPKJRLNX-CGRWFSSPSA-N |
手性 SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O |
规范 SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















